molecular formula C21H12ClN3O5S B4626164 1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4626164
M. Wt: 453.9 g/mol
InChI Key: GMFGZEYLPFIQHC-GZTJUZNOSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization, and specific substitutions to introduce various functional groups to the pyrimidine core. Although direct synthesis information for the specified compound was not found, studies on similar pyrimidine derivatives provide insights into potential methods. For instance, pyrimidine derivatives have been synthesized through condensation reactions involving active methyl groups of pyrimidine with aldehydes or through reactions with brominated precursors to introduce specific substituents (Kinoshita et al., 1992; Zhou et al., 2019). These methodologies could be adapted for the synthesis of the specific compound by altering substituents to match the target structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, often substituted with various groups that significantly influence the compound's physical and chemical properties. Structural analyses, such as X-ray crystallography, provide detailed insights into the conformation and orientation of these substituents, as well as the overall molecular geometry. For example, the structural analysis of related compounds has revealed diverse conformations and the impact of substituents on molecular stability and interactions (Al‐Refai et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, condensations with aldehydes, and cyclizations, which are essential for synthesizing targeted structures and introducing functional groups. These reactions are influenced by the nature of the substituents and the reaction conditions. The reactivity of such compounds is a key factor in their application in synthesizing more complex molecules or for specific biological activities (Hassaneen et al., 1991).

Scientific Research Applications

Photoinduced Aromatization and Heterocyclic Compound Synthesis

Research involving unsymmetrically substituted dihydropyridines, closely related to pyrimidine derivatives, shows that irradiation in the presence of oxygen or argon can lead to aromatization, producing corresponding pyridine derivatives. This process, involving electron transfer mechanisms, underlines the compound's utility in synthetic organic chemistry, particularly in the synthesis of aromatic compounds through photoinduced reactions (Memarian et al., 2007).

High-Performance Material Development

In the field of materials science, derivatives similar to the compound have been utilized in the synthesis of transparent aromatic polyimides with high refractive indices and low birefringence. These materials are notable for their excellent thermomechanical stabilities, suggesting potential applications in optical and electronic materials (Tapaswi et al., 2015).

Antimicrobial Activity

Linked heterocyclic compounds containing pyrimidine and thiazolidinone rings have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Such studies indicate the potential of pyrimidine derivatives in the development of new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Polymer Synthesis

Research into the synthesis of polymers utilizing components structurally similar to the compound highlights its relevance in creating new materials with desirable properties. These studies involve the development of aromatic poly(imide amide benzimidazole) copolymers, emphasizing the compound's potential use in high-performance polymers with excellent thermal stability and solubility in various solvents (Wang & Wu, 2003).

Anti-inflammatory Agents

The compound's structural analogs have been explored for anti-inflammatory properties, with some derivatives showing significant inhibition of NO production in macrophage cells. Such findings suggest potential therapeutic applications of pyrimidine derivatives in treating inflammation (Jaratjaroonphong et al., 2014).

properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O5S/c22-13-4-6-14(7-5-13)24-20(27)17(19(26)23-21(24)31)11-16-8-9-18(30-16)12-2-1-3-15(10-12)25(28)29/h1-11H,(H,23,26,31)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFGZEYLPFIQHC-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
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1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
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1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
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1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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